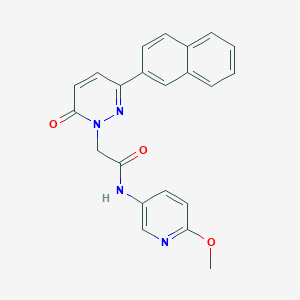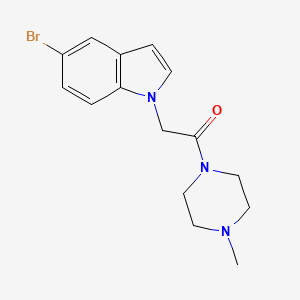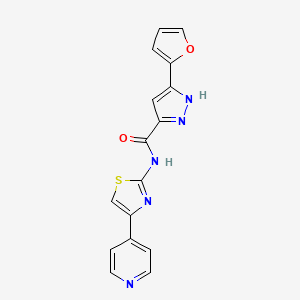![molecular formula C15H16N2O4S B10983566 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine](/img/structure/B10983566.png)
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H9NO3. It is a derivative of β-alanine, an amino acid involved in various physiological processes. The compound features an acetyl group attached to the β-alanine backbone, along with a thiazole ring substituted by a 4-methoxyphenyl group .
Preparation Methods
Synthesis Routes: Several synthetic routes exist for N-acetyl-β-alanine. One common method involves the reaction of β-alanine with acetic anhydride, resulting in acetylation of the amino group. The thiazole ring can be introduced via condensation reactions with appropriate thioamides. Alternatively, direct acetylation of β-alanine using acetyl chloride or acetic anhydride can yield the desired compound .
Industrial Production: While industrial-scale production methods are less common, N-acetyl-β-alanine can be synthesized using similar principles. Optimization of reaction conditions, purification steps, and scalability are essential for large-scale production.
Chemical Reactions Analysis
Reactivity: N-acetyl-β-alanine undergoes various chemical reactions:
Hydrolysis: The amide bond between the acetyl group and β-alanine can be hydrolyzed, yielding acetate and β-alanine.
Acetylation: The amino group of β-alanine can react with acetylating agents to form N-acetyl-β-alanine.
Thiazole Modifications: The thiazole ring may participate in substitution reactions or cyclizations.
- Acetic anhydride or acetyl chloride for acetylation.
- Thioamides for thiazole ring formation.
- Acidic or basic conditions for hydrolysis.
Major Products: The primary products are N-acetyl-β-alanine itself and its hydrolysis products.
Scientific Research Applications
N-acetyl-β-alanine finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its role in cellular metabolism and neurotransmitter modulation.
Industry: May serve as a precursor for specialty chemicals.
Mechanism of Action
The exact mechanism of N-acetyl-β-alanine’s effects remains an area of ongoing research. It may interact with cellular pathways related to neurotransmission, energy metabolism, or antioxidant defense systems.
Comparison with Similar Compounds
N-acetyl-β-alanine stands out due to its unique combination of an acetyl group, thiazole ring, and β-alanine backbone. Similar compounds include β-alanine, acetyl-β-alanine, and other thiazole derivatives.
Properties
Molecular Formula |
C15H16N2O4S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-[[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C15H16N2O4S/c1-21-12-4-2-10(3-5-12)15-17-11(9-22-15)8-13(18)16-7-6-14(19)20/h2-5,9H,6-8H2,1H3,(H,16,18)(H,19,20) |
InChI Key |
HSVRTXMQAHDLTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[2-(dimethylamino)ethoxy]phenyl}-2-(4-methoxy-1H-indol-1-yl)acetamide](/img/structure/B10983485.png)
![N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10983494.png)
![2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B10983499.png)
![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B10983504.png)

![N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B10983508.png)
![3-(2-methoxyphenyl)-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B10983510.png)

![1-(6-chloropyridazin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-3-carboxamide](/img/structure/B10983525.png)

![3-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B10983532.png)
![1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone](/img/structure/B10983541.png)
![N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10983549.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B10983552.png)
